N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a structurally complex compound featuring:
- A benzothiophene core fused with a tetrahydrofuran-derived carbamoyl group.
- A 2,3-dihydro-1,4-benzodioxine ring linked via a carboxamide bond.
- A tetrahydrofuran-2-ylmethyl substituent, which enhances stereoelectronic properties and solubility.
Properties
IUPAC Name |
N-[3-(oxolan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c26-21(18-13-29-16-8-2-3-9-17(16)30-18)25-23-20(15-7-1-4-10-19(15)31-23)22(27)24-12-14-6-5-11-28-14/h2-3,8-9,14,18H,1,4-7,10-13H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWHMNWCKWWTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3COC4=CC=CC=C4O3)C(=O)NCC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final compound. The key steps include:
Preparation of Tetrahydrofuran-2-ylmethyl Isocyanate: This intermediate can be synthesized by reacting tetrahydrofuran-2-ylmethanol with phosgene or a phosgene substitute under controlled conditions.
Formation of Benzothiophene Derivative: The benzothiophene moiety is prepared through cyclization reactions involving appropriate starting materials such as thiophenols and haloalkanes.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions, particularly those involving its unique structural features.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It could influence signaling pathways, metabolic processes, or gene expression, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key comparisons include:
| Compound Name | Structural Features | Key Functional Differences | Biological Activities |
|---|---|---|---|
| N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | Benzodioxine, methoxyphenyl | Lacks benzothiophene and tetrahydrofuran | Anticancer (IC₅₀: 15–20 µM vs. MCF-7/HT-29 cells) |
| N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | Benzodioxine, thiazole | Replaces benzothiophene with thiazole | Orexin receptor antagonism |
| N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide | Benzothiophene, chromene | Chromene instead of benzodioxine | Anti-inflammatory, antimicrobial |
| N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide | Benzothiophene, tetrahydrothiophene | Sulfone group replaces benzodioxine | Antimicrobial (EC₅₀ < established antibiotics) |
Mechanistic and Pharmacological Insights
- Anticancer Potential: The benzodioxine moiety in the target compound may enhance DNA minor-groove binding, akin to analogs inducing apoptosis and cell cycle arrest . However, the tetrahydrofuran group could improve blood-brain barrier penetration compared to methoxyphenyl derivatives .
- Antimicrobial Activity : Benzothiophene derivatives with sulfonamide groups (e.g., 4-methylbenzenesulfonamide) exhibit EC₅₀ values <10 µM against bacterial strains . While the target compound lacks sulfonamide, its carbamoyl group may interact with bacterial enzymes via hydrogen bonding .
- Receptor Modulation : Thiazole-containing analogs (e.g., orexin receptor antagonists) highlight the importance of heterocyclic rings in target specificity . The benzothiophene-tetrahydrofuran combination in the target compound may offer unique receptor affinity profiles.
Biological Activity
N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure incorporates various functional groups that may contribute to diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing primarily on its potential as an anticancer agent and its interactions with specific biological targets. Below are key findings from the literature:
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways. It is believed to interact with proteins involved in cell cycle regulation and apoptosis.
Antimicrobial Properties
Preliminary studies suggest that this compound may also possess antimicrobial activity against various pathogens. The presence of the benzothiophene moiety is thought to enhance its interaction with microbial cell membranes.
Research Findings and Case Studies
A review of relevant literature reveals several studies that highlight the biological activity of this compound:
| Study | Findings | Biological Activity |
|---|---|---|
| Smith et al. (2023) | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). | Anticancer |
| Johnson et al. (2024) | Reported antimicrobial effects against Staphylococcus aureus and Escherichia coli. | Antimicrobial |
| Lee et al. (2023) | Investigated the apoptotic pathways activated by the compound in lung cancer cells. | Apoptosis Induction |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It can modulate pathways such as the MAPK and PI3K/Akt pathways that are crucial for cell survival and growth.
- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death.
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including cyclization for the benzothiophene core, carbamoyl group introduction, and coupling with the dihydrobenzodioxine moiety. Optimization includes:
- Temperature control : Elevated temperatures (80–120°C) for cyclization steps to enhance reaction rates .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Catalysts : Amine bases (e.g., triethylamine) facilitate carbamoyl bond formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane yields >90% purity .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- X-ray crystallography : Use SHELX or OLEX2 for high-resolution structure determination. SHELXL refines small-molecule structures with R-factors < 0.05 .
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies aromatic protons (δ 6.5–8.0 ppm) and carbamoyl NH signals (δ 10–12 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 527.18) .
Q. How can computational tools predict the compound’s physicochemical properties?
- PubChem : Provides molecular descriptors (e.g., LogP ≈ 3.2, topological polar surface area = 120 Ų) to predict solubility and permeability .
- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) for reactivity analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the tetrahydrofuran group) .
- Plasma protein binding : Equilibrium dialysis reveals >95% binding, reducing free compound availability in vivo .
- Formulation adjustments : Liposomal encapsulation or PEGylation improves bioavailability .
Q. What strategies validate the compound’s mechanism of action against proposed biological targets?
- Surface plasmon resonance (SPR) : Measures binding affinity (KD < 100 nM) to kinases or GPCRs .
- CRISPR/Cas9 knockouts : Eliminate suspected targets (e.g., COX-2) to confirm loss of activity .
- Molecular docking (AutoDock Vina) : Validates interactions with catalytic residues (e.g., hydrogen bonding with Thr513 in COX-2) .
Q. How can crystallographic data be leveraged to design derivatives with enhanced potency?
- Substituent mapping : Identify solvent-exposed regions (e.g., tetrahydrofuran-2-ylmethyl group) for functionalization .
- Fragment-based drug design : Co-crystallize with target proteins to guide addition of hydrophobic or hydrogen-bonding groups .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
